molecular formula C13H11N5S B2597120 4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 499796-01-9

4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B2597120
CAS No.: 499796-01-9
M. Wt: 269.33
InChI Key: PMXOLQUSTAYZIT-UHFFFAOYSA-N
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Description

4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine ( 499796-01-9) is a high-purity chemical compound supplied for research applications. With a molecular formula of C13H11N5S and a molecular weight of 269.32 g/mol, this heterocyclic compound features a core structure comprising a pyrimidine ring linked to a methyl-substituted thiazole ring, which is further connected to a pyridinyl group . Compounds with this thiazolyl-pyrimidine scaffold are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities . Specifically, structurally related N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have been identified and patented as inhibitors of protein kinases, most notably Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . The dysregulation of the CDK4/6 and cyclin D pathway is a common feature in various proliferative diseases, making it a critical therapeutic target . Consequently, this compound serves as a valuable chemical intermediate or reference standard for researchers investigating new therapeutic agents, particularly in oncology for the study of cancers such as colorectal carcinoma, leukemia, and cancers of the breast, lung, and central nervous system . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5S/c1-8-11(9-5-7-16-13(14)18-9)19-12(17-8)10-4-2-3-6-15-10/h2-7H,1H3,(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXOLQUSTAYZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=N2)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid, reducing agents such as sodium and ammonium chloride, and nucleophiles like trimethylsilyl cyanide. Reaction conditions typically involve solvents like ethanol and controlled temperatures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Anticancer Activity

The compound has been studied for its anticancer properties, particularly in the context of colorectal cancer. Research indicates that it functions as a tyrosine kinase inhibitor (TKI), which is crucial in targeting specific signaling pathways involved in tumor growth and progression. For instance, a study demonstrated that this compound could enhance the efficacy of existing chemotherapeutic agents like 5-fluorouracil (5-FU) and irinotecan in colorectal cancer cell lines, suggesting its role as a chemosensitizer .

Antiviral Properties

Emerging data suggest that 4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine exhibits antiviral activity against various pathogens. Its structure allows it to interfere with viral replication mechanisms, making it a candidate for further exploration as an antiviral agent .

Colorectal Cancer Treatment

A clinical study evaluated the efficacy of this compound when combined with standard chemotherapy regimens in patients with metastatic colorectal cancer (mCRC). Results indicated improved progression-free survival rates among patients receiving the combination therapy compared to those on chemotherapy alone .

Antiviral Efficacy

In vitro studies have shown that 4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine effectively inhibits the replication of certain viruses, including strains resistant to conventional antiviral therapies. This positions the compound as a promising candidate for developing new antiviral drugs .

Mechanism of Action

The mechanism of action of 4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their normal function, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the thiazole or pyrimidine rings, impacting molecular weight, solubility, and biological activity.

Compound Name Substituents (Thiazole/Pyrimidine) Molecular Weight (g/mol) Key Properties References
Target Compound Thiazole: 4-Methyl, 2-(pyridin-2-yl); Pyrimidine: 2-amine 296.35 Moderate lipophilicity; kinase inhibition potential
4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine Thiazole: 4-Methyl, 2-(pyridin-3-yl) 296.35 Altered binding affinity due to pyridine positional isomerism
4-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine Thiazole: 4-Methyl, 2-(4-methylphenyl) 282.4 Increased hydrophobicity; reduced kinase activity
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine Thiazole: 2,4-Dimethyl; Pyrimidine: 4-(trifluoromethylphenyl) 350.36 Enhanced metabolic stability; potent CDK4/6 inhibition
4-Methyl-5-[(2E)-2-{[4-(morpholin-4-yl)phenyl]imino}-2,5-dihydropyrimidin-4-yl]-1,3-thiazol-2-amine Thiazole: 4-Methyl; Pyrimidine: Morpholine-linked imino group 381.46 Improved solubility; antimalarial activity (IC₅₀ < 100 nM)

Pharmacophore Analysis

  • Pyridin-2-yl vs. Pyridin-3-yl : The 2-positioned pyridine in the target compound allows optimal hydrogen bonding with kinase ATP-binding pockets, whereas the 3-positioned isomer () disrupts this interaction, reducing efficacy.
  • Morpholine vs. Trifluoromethylphenyl : Morpholine groups enhance water solubility and bioavailability, while trifluoromethylphenyl groups increase steric bulk and metabolic resistance .

Key Research Findings

Kinase Selectivity : The target compound’s pyridin-2-yl group confers selectivity for CDK4/6 over other kinases (e.g., CDK2), as demonstrated in molecular docking studies .

Antiparasitic Activity : Morpholine-containing analogs achieve sub-micromolar IC₅₀ values against malaria parasites, outperforming methylphenyl variants .

Thermodynamic Stability : Analogs with trifluoromethyl groups (e.g., ) exhibit higher melting points (~200°C) due to crystallinity, impacting formulation strategies.

Biological Activity

4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is C13H11N5S, with a molecular weight of 269.33 g/mol. The compound features a pyrimidine ring substituted with a thiazole and pyridine moiety, which are critical for its biological interactions.

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. The primary mechanisms identified include:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has been shown to selectively inhibit CDK4 and CDK6, which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest in the G1 phase, thereby preventing tumor growth .
  • Induction of Genetic Instability : Studies suggest that the compound may induce genetic instability in tumor cells by affecting DNA integrity and nuclear morphology. This effect is enhanced when combined with PARP inhibitors, indicating a potential synergistic mechanism .
  • Anti-inflammatory Properties : Some derivatives also demonstrate anti-inflammatory activity by inhibiting COX enzymes, which are involved in the inflammatory response. This suggests a dual mechanism where the compound may not only target cancer cells but also modulate inflammatory pathways .

Biological Activity Data

The following table summarizes key biological activity findings related to 4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine:

Activity Cell Line IC50 (µM) Mechanism
AntiproliferativeHL-60 (acute leukemia)0.57CDK inhibition and genetic instability
AntiproliferativeA549 (lung carcinoma)1.2CDK inhibition
Anti-inflammatoryCOX-1 Inhibition19.45Inhibition of COX enzymes
Anti-inflammatoryCOX-2 Inhibition31.4Inhibition of COX enzymes

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various pyridine-thiazole hybrids, including this compound, against multiple cancer cell lines such as colon and breast carcinomas. The results indicated a selective toxicity towards cancer cells compared to normal cells, supporting its potential as an anticancer agent .
  • In Vivo Efficacy : In animal models, compounds similar to 4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine demonstrated significant tumor growth inhibition without adverse effects on body weight or signs of toxicity, suggesting good tolerability .
  • Combination Therapies : The use of this compound in combination with other chemotherapeutics has shown promise in enhancing overall efficacy against resistant cancer types, particularly when targeting multiple pathways involved in tumor progression .

Q & A

Q. What are the recommended synthetic routes for 4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine, and how can intermediates be characterized?

Methodological Answer: The compound can be synthesized via multi-step heterocyclic coupling reactions. A plausible route involves:

Thiazole Formation : Condensation of 4-methyl-2-(pyridin-2-yl)thiazole precursors with pyrimidin-2-amine derivatives under acidic conditions (e.g., POCl₃ or H₂SO₄) .

Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to integrate the pyridyl and pyrimidinyl moieties .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

Q. Intermediate Characterization :

  • NMR Spectroscopy : Confirm regioselectivity and purity (e.g., ¹H NMR for pyridyl proton shifts at δ 8.5–9.0 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding networks (e.g., dihedral angles between thiazole and pyrimidine rings) .
  • FT-IR Spectroscopy : Identify functional groups (e.g., N-H stretching at ~3400 cm⁻¹ for the amine group) .
  • Elemental Analysis : Validate C, H, N, S percentages (e.g., deviation < 0.4% from theoretical values) .

Q. How can researchers design preliminary biological activity screens for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
    • Antimicrobial Screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
  • Target Prediction : Use computational tools (e.g., molecular docking) to prioritize kinases or tubulin as potential targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis?

Methodological Answer: Apply Design of Experiments (DoE) principles:

Variables : Temperature, catalyst loading, solvent polarity.

Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 80°C, 5 mol% Pd(PPh₃)₄, DMF/H₂O) .

Validation : Confirm reproducibility across 3–5 independent batches.

FactorRange TestedOptimal ValueImpact on Yield
Temp.60–100°C80°C+25% yield
Catalyst1–10 mol%5 mol%Reduced side products

Q. How should researchers address contradictory data in biological activity studies (e.g., high in vitro potency but low in vivo efficacy)?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • Assess solubility (shake-flask method) and metabolic stability (microsomal assays) .
    • Use LC-MS/MS to quantify plasma/tissue concentrations in rodent models .
  • Mechanistic Follow-Up :
    • Target Engagement Assays : Western blotting or cellular thermal shift assays (CETSA) to confirm on-target effects .
    • Resistance Studies : Generate drug-tolerant cell lines to identify compensatory pathways .

Q. What computational methods are suitable for studying the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using AMBER or GROMACS .
    • Analyze binding free energy (MM-PBSA/GBSA) and hydrogen-bond occupancy .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at catalytic sites (e.g., π-π stacking with pyrimidine rings) .

Q. How can toxicity and safety profiles be evaluated during preclinical development?

Methodological Answer:

  • In Vitro Toxicity :
    • hERG Assay : Patch-clamp electrophysiology to assess cardiac risk .
    • Cytotoxicity : LDH release assay in primary hepatocytes .
  • In Vivo Studies :
    • Acute toxicity (OECD 423) in rodents (dose range: 50–2000 mg/kg) .
    • Histopathological analysis of liver/kidney tissues .

Q. What strategies enhance the compound’s stability under physiological conditions?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve aqueous solubility .
  • Formulation Optimization :
    • Use cyclodextrins or lipid nanoparticles for encapsulation .
    • Conduct accelerated stability testing (ICH Q1A) at 40°C/75% RH for 6 months .

Q. Tables for Reference

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey SignalsInterpretation
¹H NMRδ 2.5 (s, 3H, CH₃), δ 8.6 (d, 1H, pyridyl)Confirms methyl and pyridyl groups
HRMS[M+H]⁺ = 310.0921 (calc. 310.0918)Validates molecular formula

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